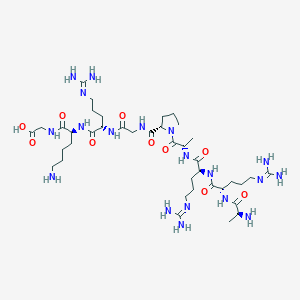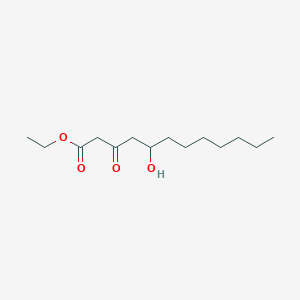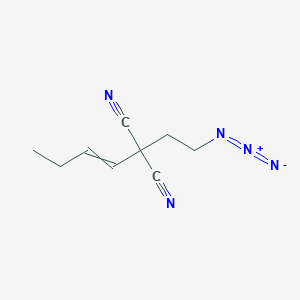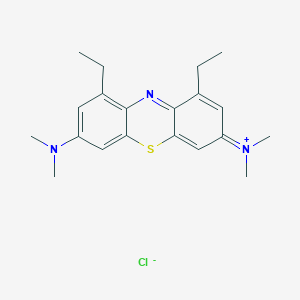![molecular formula C19H24ClN3 B12603534 1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine CAS No. 918480-93-0](/img/structure/B12603534.png)
1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine is an organic compound that features a piperazine ring substituted with a chloropyridinylmethyl group and a phenylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine and 3-phenylpropylamine.
Formation of Intermediate: The 6-chloropyridine is reacted with formaldehyde and hydrogen chloride to form 6-chloropyridin-3-ylmethyl chloride.
Final Coupling: The intermediate is then reacted with 3-phenylpropylamine in the presence of a base such as sodium hydroxide to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridinyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines.
Substitution: Replacement of the chlorine atom with nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
- 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine
- 1-[(6-Chloropyridin-3-yl)methyl]-4-ethylpiperazine
Comparison: 1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, binding affinity, and therapeutic potential.
Eigenschaften
CAS-Nummer |
918480-93-0 |
|---|---|
Molekularformel |
C19H24ClN3 |
Molekulargewicht |
329.9 g/mol |
IUPAC-Name |
1-[(6-chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine |
InChI |
InChI=1S/C19H24ClN3/c20-19-9-8-18(15-21-19)16-23-13-11-22(12-14-23)10-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-9,15H,4,7,10-14,16H2 |
InChI-Schlüssel |
GPTHLKQXTRNVMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CC3=CN=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid](/img/structure/B12603502.png)
![9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12603509.png)

![[2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene](/img/structure/B12603518.png)





